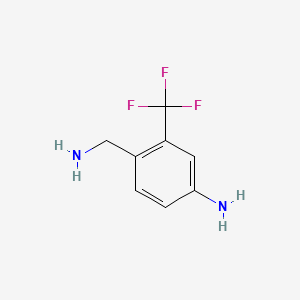

4-(氨甲基)-3-(三氟甲基)苯胺

描述

“4-(Aminomethyl)-3-(trifluoromethyl)aniline” is a compound that contains an aniline group, a trifluoromethyl group, and an aminomethyl group. Anilines are derivatives of ammonia in which one or more hydrogen atoms have been replaced by a phenyl group. The trifluoromethyl group is a functional group in organofluorines that has the formula -CF3 and consists of a carbon atom linked to three fluorine atoms and connected to the rest of a molecule by a single bond . The aminomethyl group (-CH2NH2) is a functional group that consists of a methyl group attached to an amino group.

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the trifluoromethyl group and the aminomethyl group onto an aniline molecule. One possible method could involve the reaction of 4-(trifluoromethyl)aniline with a suitable aminomethylating reagent .

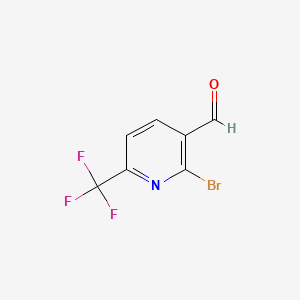

Molecular Structure Analysis

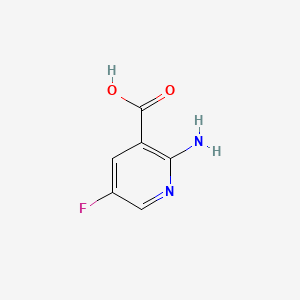

The molecular structure of “4-(Aminomethyl)-3-(trifluoromethyl)aniline” would consist of a benzene ring (from the aniline group) substituted with a trifluoromethyl group at the 3-position and an aminomethyl group at the 4-position .

Chemical Reactions Analysis

The chemical reactions of “4-(Aminomethyl)-3-(trifluoromethyl)aniline” would be influenced by the presence of the aniline, trifluoromethyl, and aminomethyl groups. The aniline group can undergo reactions typical of aromatic amines, such as electrophilic substitution . The trifluoromethyl group is generally stable but can participate in certain reactions under specific conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Aminomethyl)-3-(trifluoromethyl)aniline” would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .

科学研究应用

合成异噁唑和三嗪:三氟甲基取代的苯胺,包括4-(氨甲基)-3-(三氟甲基)苯胺衍生物,已被用于合成异噁唑和1,3,5-三嗪。这展示了该化合物在创造结构多样的有机分子(Strekowski et al., 1995)中的实用性。

2-(三氟甲基)喹啉的形成:该化合物在形成2-(三氟甲基)喹啉方面起着关键作用,展示了其在有机合成和苯胺结构修饰中的作用(Keller & Schlosser, 1996)。

光谱研究:4-(氨甲基)-3-(三氟甲基)苯胺已成为光谱研究的对象,包括对其振动、结构和电子性质的研究,展示了其在分子和电子研究中的重要性(Saravanan, Balachandran, & Viswanathan, 2014)。

非线性光学材料的潜力:该化合物及其衍生物已被研究用于非线性光学(NLO)材料,表明其在先进材料科学中的适用性(Revathi et al., 2017)。

细胞毒性研究:4-(氨甲基)-3-(三氟甲基)苯胺的衍生物已被合成并评估其对各种癌细胞系的细胞毒性,突显了其在药用上的潜在应用(Reddy等,2017年)。

在生物材料中的检测:使用各种技术检测生物材料中的4-(氨甲基)-3-(三氟甲基)苯胺凸显了其在法医和毒理学研究中的相关性(Shormanov, Andreeva, & Omel'chenko, 2016)。

腐蚀抑制:一种相关化合物,(NE)-N-(噻吩-3-基甲亚甲基)-4-({4-[(E)-(噻吩-2-基甲亚胺)氨基]苯基}甲基)苯胺,显示出有效的腐蚀抑制性能,暗示了在材料保护和工程中可能的应用(Daoud et al., 2014)。

聚合物合成:该化合物已被用于合成聚苯胺,一种导电聚合物,表明了其在导电材料和电子应用开发中的作用(Dias, Wang, Rajapakse, & Elsenbaumer, 2006)。

作用机制

Target of Action

It is proposed that this compound binds to proteins and other biological molecules, influencing their structure and function .

Mode of Action

The mode of action of 4-(Aminomethyl)-3-(trifluoromethyl)aniline involves binding to its targets, potentially resulting in alterations in the proteins’ activity . This may lead to a range of biochemical and physiological effects.

Biochemical Pathways

Given its proposed interaction with proteins and other biological molecules, it is likely that it influences multiple pathways .

Result of Action

Given its proposed interaction with proteins and other biological molecules, it is likely to have a range of effects at the molecular and cellular levels .

安全和危害

未来方向

The study and application of “4-(Aminomethyl)-3-(trifluoromethyl)aniline” could be a potential area of interest in various fields, including medicinal chemistry, materials science, and synthetic chemistry. Its unique combination of functional groups could make it a useful building block in the synthesis of complex molecules .

属性

IUPAC Name |

4-(aminomethyl)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-3H,4,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGJSASELAQLPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)-3-(trifluoromethyl)aniline | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581400.png)